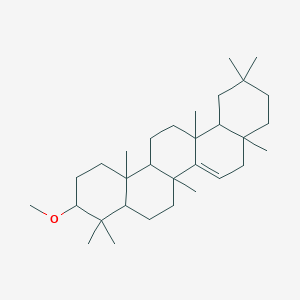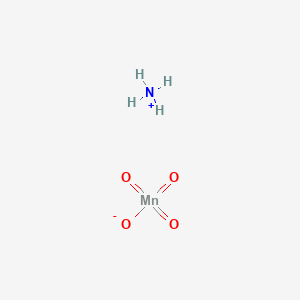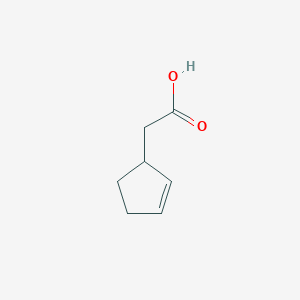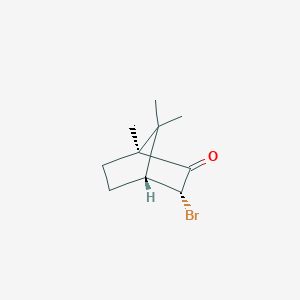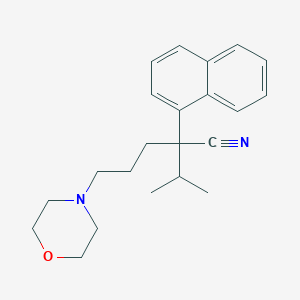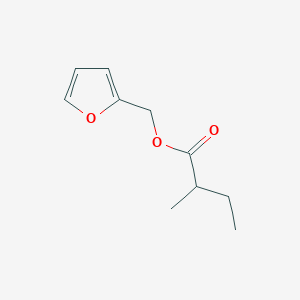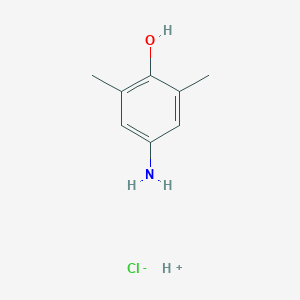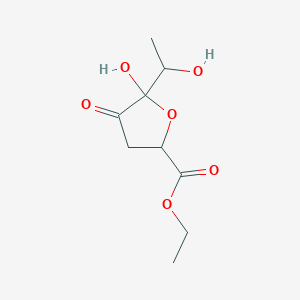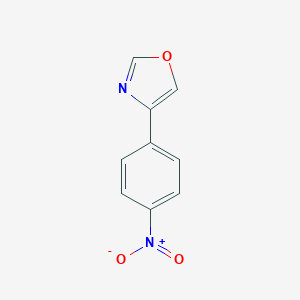
4-(4-Nitrophenyl)oxazole
Übersicht
Beschreibung
4-(4-Nitrophenyl)oxazole is a chemical compound that has been the focus of various scientific studies due to its unique properties and potential applications in different fields of chemistry. This compound is characterized by the presence of an oxazole ring substituted with a nitrophenyl group at the 4-position, which significantly influences its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of 4-(4-Nitrophenyl)oxazole and its derivatives involves several chemical strategies, including cycloaddition reactions, condensation, and the use of enamines. For instance, Almirante et al. (1986) detailed cycloaddition reactions of 4-nitrophenylazide with enamines, leading to the formation of cycloadducts with significant structural complexity (Almirante et al., 1986). Similarly, Abdallah et al. (2007) explored the synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene, yielding various derivatives through reactions with aromatic diazonium salt (Abdallah et al., 2007).
Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenyl)oxazole derivatives has been examined through X-ray crystallography and computational methods, providing insight into their geometric and electronic configurations. For example, Hu et al. (2007) synthesized a related compound and analyzed its structure, revealing the orientations of different substituent rings relative to the triazole ring (Hu et al., 2007).
Wissenschaftliche Forschungsanwendungen
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This has drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume edited by I. J. Turchi . In the meantime, the number of synthetic strategies directed toward oxazole assembly as well as the use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks has increased .
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Oxazoles and its derivatives are a part of a number of medicinal compounds .
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This has drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume edited by I. J. Turchi . In the meantime, the number of synthetic strategies directed toward oxazole assembly as well as the use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks has increased .
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Oxazoles and its derivatives are a part of a number of medicinal compounds .
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This has drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . The chemistry and synthetic applications of oxazoles were first covered in 1986 in a comprehensive volume edited by I. J. Turchi . In the meantime, the number of synthetic strategies directed toward oxazole assembly as well as the use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks has increased .
The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Oxazoles and its derivatives are a part of a number of medicinal compounds .
Safety And Hazards
4-(4-Nitrophenyl)oxazole is associated with certain safety hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
The future research directions for 4-(4-Nitrophenyl)oxazole and similar compounds are vast. Given their wide spectrum of biological activities, these compounds are likely to continue being a focus of research in medicinal chemistry . Additionally, the catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials , indicating potential future directions in the field of nanotechnology.
Eigenschaften
IUPAC Name |
4-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSISQMFQWBGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561723 | |
| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenyl)oxazole | |
CAS RN |
13382-61-1 | |
| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)
